N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of Triazole Ring: The triazole ring is formed by cyclization of an appropriate hydrazine derivative with an alkyne.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures .
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products:
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer agent with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness: N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is unique due to its combination of a benzimidazole and triazole ring, which imparts a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-14-5-3-4-6-15(14)12-28-13-19(25-26-28)21(29)27(2)10-9-20-23-17-8-7-16(22)11-18(17)24-20/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTHUACWTGQRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(C)CCC3=NC4=C(N3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.